molecular formula C12H14N2S B2627858 4-(benzylsulfanyl)-3,5-dimethyl-1H-pyrazole CAS No. 1461705-56-5

4-(benzylsulfanyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B2627858
CAS No.: 1461705-56-5
M. Wt: 218.32
InChI Key: AIHQCCUMKYCYIP-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)-3,5-dimethyl-1H-pyrazole (CAS 1461705-56-5) is a high-purity chemical compound with the molecular formula C12H14N2S and a molecular weight of 218.32 g/mol . This 3,5-dimethylpyrazole derivative is characterized by a benzylsulfanyl substituent, a structure of interest in various research fields. Pyrazole derivatives are extensively studied and are known to exhibit a broad spectrum of biological properties, including antimicrobial, anti-inflammatory, and antitumor activities . Some derivatives also act as kinase inhibitors or receptor antagonists, making them valuable scaffolds in medicinal chemistry and drug discovery research . Furthermore, the 3,5-dimethylpyrazole core is a well-known precursor in coordination chemistry, used in the synthesis of ligands such as trispyrazolylborate and pyrazolyldiphosphine for constructing metal complexes . This compound is offered for research applications only and is not intended for diagnostic or personal use.

Properties

IUPAC Name

4-benzylsulfanyl-3,5-dimethyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-9-12(10(2)14-13-9)15-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHQCCUMKYCYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfanyl)-3,5-dimethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with benzylsulfanyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfanyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylsulfanyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and bases are often employed under controlled conditions.

Major Products

    Oxidation: Formation of benzylsulfoxide or benzylsulfone derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 4-(benzylsulfanyl)-3,5-dimethyl-1H-pyrazole typically involves a multicomponent reaction that includes acetylacetone, formaldehyde, mercaptans (such as benzyl mercaptan), and hydrazine. This process can be executed using a one-pot synthesis approach, which simplifies the procedure and enhances yield. The resulting compounds are characterized using various spectroscopic methods including NMR, IR, and X-ray diffraction to confirm their structures and purity .

Anticancer Properties

One of the most significant applications of this compound is its use in developing new anticancer agents. Studies have shown that this compound can serve as a precursor for palladium and platinum complexes that exhibit enhanced cytotoxicity against various cancer cell lines. For instance, complexes formed with this pyrazole ligand have demonstrated superior activity compared to traditional chemotherapy agents like cisplatin .

Case Study:

  • Compound : Dichlorotri-[(4-(cyclohexylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole]platinate.
  • Findings : Exhibited significantly higher cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines compared to cisplatin .

Autophagy Modulation

Another promising application is in the modulation of autophagy pathways. Research indicates that derivatives of this compound can influence autophagic flux in cancer cells. Specifically, certain benzamide derivatives have shown the ability to increase basal autophagy while impairing autophagic flux under nutrient-deficient conditions, suggesting a potential therapeutic strategy for targeting solid tumors .

Coordination Chemistry

This compound serves as an effective ligand for forming metal complexes. The unique electronic properties of the sulfur atom in the sulfanyl group enhance the stability and reactivity of these complexes.

Metal Complex Ligand Activity
Pd(II) ComplexThis compoundInduces apoptosis in neoplastic cells
Pt(II) ComplexThis compoundHigher cytotoxicity than cisplatin

These complexes are particularly notable for their potential application in cancer therapy due to their ability to induce apoptosis more effectively than traditional chemotherapeutics .

Material Science Applications

Beyond biological applications, compounds like this compound are being explored for their properties in material science. Their unique structure allows them to be used in synthesizing novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(benzylsulfanyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, its antimalarial activity is related to the inhibition of hemozoin formation in Plasmodium species . The compound’s structure allows it to bind to heme, preventing its detoxification and leading to the accumulation of toxic heme within the parasite.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 4-(benzylsulfanyl)-3,5-dimethyl-1H-pyrazole are significantly influenced by its substituents. Below is a detailed comparison with structurally related pyrazole derivatives:

Substituent Effects on Cytotoxicity

Compound Substituent Metal Complex Relative Cytotoxicity (vs. Benzylsulfanyl) Key Findings References
This compound -S-CH₂C₆H₅ Pt(II)/Pd(II) dichloro 1× (Baseline) Moderate activity against Jurkat, K562, and U937 cells. Acts via DNA binding and apoptosis induction.
4-(Cyclohexylsulfanyl)-3,5-dimethyl-1H-pyrazole -S-C₆H₁₁ Pt(II)/Pd(II) dichloro 3× higher Enhanced lipophilicity improves cell penetration. Highest activity in Pt(II) complex (IC₅₀ threefold lower than benzylsulfanyl analogue).
4-(Phenylsulfanyl)-3,5-dimethyl-1H-pyrazole -S-C₆H₅ Pt(II)/Pd(II) dichloro 0.5× Lower activity due to reduced lipophilicity and steric hindrance.
4-(1,3-Diphenylallyl)-3,5-dimethyl-1H-pyrazole -CH₂CH(C₆H₅)₂ None N/A Primarily studied for synthetic accessibility (55% yield). No reported cytotoxicity.
4-[6-(Phenoxy)alkyl]-3,5-dimethyl-1H-pyrazole -O-(CH₂)₆-C₆H₅ None Antibacterial Exhibits preferential growth inhibition in Bacillus subtilis via ppGpp-independent mechanisms. Not cytotoxic to mammalian cells.

Metal Coordination and Selectivity

  • Pt(II) vs. Pd(II) Complexes :

    • Pt(II) complexes generally show higher DNA-binding affinity and cytotoxicity than Pd(II) analogues. For example, the cyclohexylsulfanyl-Pt(II) complex demonstrates threefold greater activity than its Pd(II) counterpart in Jurkat cells .
    • Pd(II) complexes, however, exhibit superior activity in K562 and U937 lines, suggesting cell-line-dependent selectivity .
  • Halide Ligands :

    • Dichloro (Cl⁻) complexes are more cytotoxic than dibromo (Br⁻) analogues, likely due to improved ligand-exchange kinetics and DNA adduct formation .

Lipophilicity and Bioavailability

  • Cyclohexylsulfanyl vs. Benzylsulfanyl :
    • Cyclohexyl groups increase logP values by ~1.5 units compared to benzyl, enhancing membrane permeability and intracellular accumulation .
  • Phenoxyalkyl Derivatives: Long alkyl chains (e.g., hexyl) in 4-[6-(phenoxy)alkyl]-3,5-dimethyl-1H-pyrazole improve antibacterial activity but reduce mammalian cell cytotoxicity, indicating substituent-dependent target specificity .

Key Research Findings

Cytotoxicity Hierarchy :
Cyclohexylsulfanyl > Benzylsulfanyl > Phenylsulfanyl in Pt(II)/Pd(II) complexes. The trend correlates with substituent lipophilicity and cellular uptake efficiency .

Mechanistic Insights :

  • Benzylsulfanyl-Pt(II) complexes induce apoptosis via mitochondrial pathways, as evidenced by Annexin V/7AAD staining .
  • DNA interaction (e.g., gel mobility shift assays) confirms direct binding as a primary cytotoxic mechanism .

Antibacterial vs. Anticancer Activity: Phenoxyalkyl derivatives lack cross-activity between bacterial and mammalian cells, highlighting structural specificity in target engagement .

Biological Activity

4-(Benzylsulfanyl)-3,5-dimethyl-1H-pyrazole is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

This compound has a unique structure that includes a benzylsulfanyl group, which contributes to its reactivity and biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for further synthetic modifications .

Antimalarial Activity

One of the notable biological activities of this compound is its antimalarial effect. It has been suggested that the compound inhibits hemozoin formation in Plasmodium species, which is crucial for the survival of the malaria parasite . This mechanism highlights its potential as a therapeutic agent against malaria.

Anticancer Potential

Recent studies have explored the anticancer properties of related pyrazole derivatives. For example, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity against cancer cell lines by modulating mTORC1 activity and enhancing autophagy . This suggests that this compound may similarly affect cancer cell proliferation and survival.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. The compound's ability to inhibit key enzymes involved in metabolic pathways makes it a candidate for further investigation in therapeutic contexts .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureKey Biological Activity
4-(Benzylsulfonyl)-3,5-dimethyl-1H-pyrazoleStructureAnticancer
3,5-Dimethyl-1H-pyrazoleStructureAntimicrobial
4-(Methylsulfanyl)-3,5-dimethyl-1H-pyrazoleStructureAntifungal

The presence of the benzylsulfanyl group in this compound enhances its chemical reactivity and biological activity compared to other derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

  • Anticancer Studies : A study on palladium and platinum complexes derived from sulfanyl pyrazoles indicated enhanced cytotoxicity against various cancer cell lines compared to standard treatments like cisplatin .
  • Antimalarial Efficacy : Another research focused on the inhibition of hemozoin formation highlighted the potential of pyrazoles as effective antimalarial agents .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(benzylsulfanyl)-3,5-dimethyl-1H-pyrazole and its derivatives?

The compound is synthesized via nucleophilic substitution or ligand-metal coordination reactions. For example, sulfanyl pyrazole ligands are prepared by reacting thiol-containing precursors (e.g., benzyl mercaptan) with halogenated pyrazole derivatives under reflux conditions in ethanol or acetonitrile. Characterization typically involves NMR (¹H, ¹³C, ¹⁵N), IR spectroscopy, and elemental analysis to confirm purity and structural integrity . Cyclohexyl and benzyl sulfanyl derivatives are compared for lipophilicity and cytotoxic activity, with benzyl derivatives showing lower potency than cyclohexyl analogs in some cases .

Q. How can researchers validate the structural identity of this compound complexes?

Structural validation relies on crystallographic data (e.g., single-crystal X-ray diffraction) and spectroscopic methods. For instance, Pd(II) and Pt(II) complexes with benzylsulfanyl pyrazole ligands exhibit distinct IR absorption bands at 3470 cm⁻¹ (N–H stretching) and 1584 cm⁻¹ (C=N pyrazole ring vibrations). ¹H-NMR signals at δ 3.69 ppm (SCH₂Ph) and δ 2.52 ppm (CH₃) confirm ligand coordination . X-ray crystallography data for related compounds (e.g., 4-benzyl-3,5-dimethyl-1H-pyrazole) are available in structural databases .

Q. What in vitro assays are suitable for preliminary screening of cytotoxic activity?

Apoptosis induction is assessed using Annexin V/7AAD staining in Jurkat, K562, and U937 cell lines. Dose-dependent apoptosis (e.g., 23.65% at 1 mM and 37.63% at 1.5 mM) is quantified via flow cytometry. DNA interaction studies employ gel electrophoresis to observe shifts in plasmid DNA mobility, indicating direct binding .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclohexyl vs. benzyl sulfanyl groups) influence the cytotoxic mechanisms of pyrazole-metal complexes?

Cyclohexylsulfanyl derivatives exhibit higher lipophilicity (logP >3), enhancing cellular uptake and DNA intercalation efficiency. Pt(II) complexes with cyclohexyl groups demonstrate IC₅₀ values threefold lower than benzyl analogs in Jurkat cells. Computational modeling (e.g., molecular docking) can predict ligand-DNA binding affinities, while competitive assays with ethidium bromide validate intercalation .

Q. What experimental strategies resolve contradictions in activity data between benzylsulfanyl and other derivatives?

Contradictions may arise from differences in metal-ligand stoichiometry or solvent effects. For example, dichloro-Pd(II) complexes (e.g., complex 5a) show higher cytotoxicity than dibromo analogs due to improved ligand exchange kinetics. Systematic variation of reaction conditions (e.g., solvent polarity, temperature) and comparative studies using isostructural analogs (e.g., phenylsulfanyl derivatives) help isolate contributing factors .

Q. How can researchers optimize the selectivity of benzylsulfanyl pyrazole complexes for cancer cells over normal cells?

Selectivity is assessed using HEK293 embryonic kidney cells as a normal cell model. Cyclohexylsulfanyl-Pt(II) complexes exhibit a selectivity index (SI) of >5 for Jurkat cells vs. HEK293, whereas benzylsulfanyl analogs show SI <2. Modifying the sulfanyl group’s steric bulk or introducing hydrogen-bonding moieties (e.g., 4-hydroxyphenyl) can enhance tumor-specific targeting .

Q. What computational tools are effective for predicting the electronic properties of benzylsulfanyl pyrazole ligands?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model ligand geometry, frontier molecular orbitals, and charge distribution. For example, the HOMO-LUMO gap of benzylsulfanyl pyrazole ligands correlates with their redox activity in metal coordination. Molecular dynamics simulations further predict solvent accessibility and ligand stability in biological environments .

Methodological Considerations

  • Crystallographic Refinement : Use SHELX programs for structure refinement. SHELXL is preferred for small-molecule crystallography due to robust handling of twinning and high-resolution data .
  • Apoptosis Assay Design : Include positive controls (e.g., cisplatin) and normalize data to untreated cells to account for baseline apoptosis .
  • Data Interpretation : Cross-reference IR and NMR data with computational predictions to resolve ambiguities in ligand protonation states .

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